molecular formula C8H9NO2 B2553627 4-Methoxy-6-methylpyridine-3-carbaldehyde CAS No. 1256823-25-2

4-Methoxy-6-methylpyridine-3-carbaldehyde

Cat. No.: B2553627
CAS No.: 1256823-25-2
M. Wt: 151.165
InChI Key: RSOXCXIPROGZSJ-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound . It has been used in various applications .


Synthesis Analysis

4-Methoxypyridine has been prepared from 4-methoxypyridine-N-oxide, via catalytic hydrogenation . Ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base has been studied .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9NO2/c1-6-3-8(11-2)4-7(5-10)9-6/h3-5H,1-2H3 . The molecular weight is 151.16 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 57-60 degrees Celsius . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Analysis Techniques

Research in the field of organic synthesis and analysis, including the development of methods for the synthesis of complex molecules, has profound implications for the study of compounds like 4-Methoxy-6-methylpyridine-3-carbaldehyde. For instance, studies on the synthesis of vanillin, an important chemical intermediate, and the catalytic oxidation of lignins into aromatic aldehydes, reveal the intricate processes and conditions required for transforming raw chemical inputs into valuable compounds (Tan Ju & Liao Xin, 2003); (V. Tarabanko & N. Tarabanko, 2017).

Catalytic Processes

The research on methanol reforming using Cu-based catalysts discusses the kinetic and morphological characteristics of catalysts in methanol reforming reactions, providing insights into how different catalysts and conditions affect the efficiency and selectivity of chemical reactions, which could be relevant for reactions involving pyridine derivatives (Siek-Ting Yong et al., 2013).

Oxidative Stress Biomarkers

The study of 4-hydroxynonenal as a bioactive marker of oxidative stress showcases the complex interactions between chemical compounds and biological systems. Understanding these interactions is crucial for the development of chemical markers for diseases and the exploration of novel therapeutic strategies (N. Žarković, 2003).

Environmental Impact and Analysis

Research on the environmental effects of chemical compounds, such as sunscreen active ingredients, underscores the importance of analyzing and understanding the ecological footprint of chemical substances. This perspective could be applied to assess the environmental impact of this compound and related compounds (S. Schneider & H. Lim, 2019).

Advanced Analytical Techniques

The development and application of advanced analytical techniques for the detection and quantification of chemical compounds are vital for research in chemistry. For example, studies on the analysis of fatty acid methyl esters demonstrate the evolution of methodologies for precise and reliable chemical analysis, which are applicable to a wide range of compounds, including pyridine derivatives (C. Bannon et al., 1982).

Safety and Hazards

The safety information for 4-Methoxy-6-methylpyridine-3-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-methoxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-8(11-2)7(5-10)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOXCXIPROGZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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